H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH
Description
This compound is a synthetic peptide composed of 19 amino acid residues, featuring a mix of D- and L-configured (racemic) amino acids and the non-standard residue xiIle (a modified isoleucine). Key structural elements include:
- Multiple Valine (Val) and Leucine (Leu) residues: Contribute to hydrophobicity and β-sheet propensity.
- Arginine (Arg) and Lysine (Lys): Provide cationic character, influencing solubility and electrostatic interactions.
- xiIle: A rare isomer of isoleucine, likely altering conformational dynamics compared to standard Ile .
Properties
Molecular Formula |
C59H109N17O15S |
|---|---|
Molecular Weight |
1328.7 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C59H109N17O15S/c1-15-34(14)47(76-56(88)46(33(12)13)75-54(86)44(31(8)9)71-48(80)35(61)27-92)57(89)73-42(29(4)5)52(84)66-25-40(78)67-36(20-18-22-64-59(62)63)50(82)72-45(32(10)11)55(87)74-43(30(6)7)53(85)69-38(23-28(2)3)51(83)70-39(26-77)49(81)65-24-41(79)68-37(58(90)91)19-16-17-21-60/h28-39,42-47,77,92H,15-27,60-61H2,1-14H3,(H,65,81)(H,66,84)(H,67,78)(H,68,79)(H,69,85)(H,70,83)(H,71,80)(H,72,82)(H,73,89)(H,74,87)(H,75,86)(H,76,88)(H,90,91)(H4,62,63,64) |
InChI Key |
WYSWAJJJMWXIHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency, including the use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The peptide H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
The major products of these reactions include modified peptides with altered functional groups, which can affect the peptide’s biological activity and stability.
Scientific Research Applications
The peptide H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH depends on its specific sequence and structure. The peptide can interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, prolonging its activity in biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- xiIle in both the target and peptides may disrupt α-helix formation compared to standard Ile, as seen in studies of xiIle-containing peptides .
- The high Val/Leu content in the target compound suggests greater hydrophobicity than ’s peptide, which includes polar residues (Glu, Asn, Gln) .
Reaction Kinetics and Stability
provides indirect insights via analogous peptide-water interactions:
- Hydrolysis Sensitivity : The target compound’s Gly and Ser residues are prone to hydrolysis, similar to peptides in (e.g., rate constants k2 = 1.2×10⁻⁵ s⁻¹ for water-assisted reactions at 298 K) .
- Thermal Stability : Activation energies (Ea) for degradation in similar peptides range from 15–25 kcal/mol , suggesting moderate thermal resilience for the target compound.
Biological Activity
H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH is a synthetic peptide that contains a sequence of amino acids, including cysteine, valine, isoleucine, glycine, arginine, leucine, serine, and lysine. The biological activity of this compound can be assessed through its interactions at the molecular level, potential therapeutic effects, and its mechanisms of action.
The biological activity of this peptide is primarily attributed to its structural characteristics, which influence its interaction with biological systems. The presence of cysteine allows for the formation of disulfide bridges, which can stabilize the peptide structure and enhance its functional properties. This structural stability is crucial for the peptide's activity in various biological contexts, including:
- Antioxidant Activity : Cysteine residues can scavenge free radicals and protect cells from oxidative stress.
- Cell Signaling : The peptide may modulate signaling pathways through interactions with receptors or other proteins.
Pharmacological Properties
Research indicates that peptides similar to H-DL-Cys-DL-Val-DL-Val have shown promise in various pharmacological applications:
- Antimicrobial Effects : Some studies suggest that peptides with similar sequences exhibit antimicrobial properties by disrupting microbial cell membranes.
- Immunomodulation : Peptides can influence immune responses, potentially acting as immunomodulators in therapeutic settings.
Case Studies
- Antioxidant Properties :
- Antimicrobial Activity :
- Immunomodulatory Effects :
Table 1: Structural Features of H-DL-Cys-DL-Val Peptide
| Amino Acid | Position | Characteristics |
|---|---|---|
| Cysteine | 1 | Forms disulfide bonds |
| Valine | 2 | Hydrophobic |
| Isoleucine | 4 | Hydrophobic |
| Glycine | 6 | Flexible backbone |
| Arginine | 7 | Positively charged |
| Leucine | 9 | Hydrophobic |
| Serine | 10 | Polar |
| Lysine | 12 | Positively charged |
Table 2: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of this complex peptide while ensuring stereochemical fidelity?
Methodological Answer:
- Step 1: Use automated solid-phase peptide synthesis (SPPS) with orthogonal protection strategies (e.g., Fmoc/t-Bu) to manage the DL-amino acid residues. Include real-time monitoring via HPLC-MS to track coupling efficiency .
- Step 2: Employ χDL (a universal chemical programming language) to standardize synthesis protocols across different robotic platforms, ensuring reproducibility. This approach mitigates human error in manual synthesis .
- Step 3: Validate stereochemistry using circular dichroism (CD) spectroscopy and compare results with computational models (e.g., molecular dynamics simulations) to resolve ambiguities in xiIle (D/L-iso-isoleucine) configuration .
Q. What analytical techniques are critical for characterizing impurities in this peptide?
Methodological Answer:
- Primary Techniques:
- Quantitative Validation:
- Use nuclear magnetic resonance (NMR) with 2D NOESY to confirm spatial arrangements of residues like DL-Arg and DL-Lys, which are prone to aggregation .
Advanced Research Questions
Q. How should experimental designs account for contradictory data in bioactivity assays involving this peptide?
Methodological Answer:
- Case Example: If cytotoxicity results conflict across cell lines (e.g., HeLa vs. HEK293), adopt a split-split-plot design (as used in agricultural chemistry studies) .
- Main Plots: Vary peptide concentrations.
- Subplots: Test cell lines with differing membrane compositions.
- Sub-subplots: Include time-course measurements to assess delayed effects.
- Resolution Strategy: Apply multivariate ANOVA to isolate confounding variables (e.g., batch-to-batch peptide purity) and validate with orthogonal assays like surface plasmon resonance (SPR) .
Q. What methodologies address the environmental fate and biodegradation pathways of this peptide?
Methodological Answer:
- Framework: Follow the INCHEMBIOL project’s approach to study abiotic/biotic transformations :
- Phase 1: Simulate hydrolysis/photolysis in aqueous buffers (pH 2–12) under UV light. Monitor degradation via LC-TOF-MS and assign fragments using predictive software (e.g., Mass Frontier).
- Phase 2: Use soil microcosms to track microbial degradation. Apply metagenomic sequencing to identify peptide-cleaving enzymes .
Q. How can researchers resolve discrepancies in computational vs. empirical stability data for this peptide?
Methodological Answer:
- Step 1: Compare computational predictions (e.g., Rosetta or AlphaFold) with empirical thermal shift assays (TSA) to identify regions of instability (e.g., DL-Val-DL-Leu linkages) .
- Step 2: Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-accessible regions and correlate with MD simulation trajectories .
- Step 3: Apply Bayesian statistical models to quantify uncertainty in computational predictions and refine force-field parameters .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data for this peptide in polar vs. nonpolar solvents?
Methodological Answer:
- Hypothesis Testing:
- Resolution: Design a ternary solvent system (e.g., DMSO/water/TFE) to balance solubility and structural integrity, guided by phase diagrams .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
